(2-Fluoro-4,6-dimethoxyphenyl)boronic acid
Overview
Description
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with fluorine and methoxy groups. This compound is used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM coupling reaction, which results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The action of this compound is influenced by environmental factors such as the reaction conditions and the presence of other reagents . The success of the SM coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid typically involves the lithiation of 3-fluoroanisole followed by borylation. The process begins with the reaction of 3-fluoroanisole with n-butyllithium in tetrahydrofuran (THF) at low temperatures (-70°C). The resulting intermediate is then treated with a boron source, such as trimethyl borate, to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, ethanol).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxyphenylboronic acid
- 2-Fluoro-6-hydroxyphenylboronic acid
- 2,4-Dimethoxyphenylboronic acid
Uniqueness
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(2-fluoro-4,6-dimethoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYIYLGRLZLYPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)OC)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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